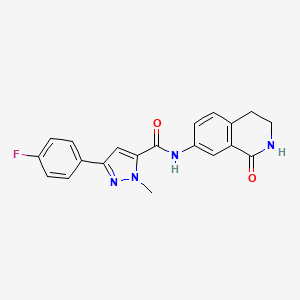

3-(4-fluorophenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a broader class of chemicals characterized by the presence of a pyrazole ring, often synthesized for research purposes and studied for various potential applications, including as ligands in medicinal chemistry due to their unique structural and electronic properties. The specific compound mentioned is part of a series that includes structural modifications intended to explore interactions with biological systems or catalytic processes, showcasing the importance of such compounds in scientific research.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting from basic aromatic or heteroaromatic building blocks. These processes might include the formation of the pyrazole ring followed by subsequent functionalization steps. For instance, McLaughlin et al. (2016) discuss the synthesis and characterization of a related compound, highlighting the importance of specific synthetic routes for the correct identification of research chemicals and their isomers (McLaughlin et al., 2016).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in confirming the molecular structure of such compounds. Single-crystal X-ray diffraction techniques allow for the precise determination of molecular geometry, bond lengths, angles, and the overall conformation of the molecule in the solid state. Studies like those by Jasinski et al. (2012) provide detailed insights into the crystal packing and intermolecular interactions, crucial for understanding the compound's stability and reactivity (Jasinski et al., 2012).

Scientific Research Applications

Synthesis and Characterization

Research in this area focuses on developing synthetic methods for pyrazole derivatives and characterizing their chemical structures. For instance, a study by Hafez, Alshammari, and El-Gazzar (2015) detailed the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, demonstrating the versatility of pyrazole compounds in generating a wide range of chemically diverse molecules (Hafez, Alshammari, & El-Gazzar, 2015).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives. The research by Hafez et al. (2015) evaluated synthesized compounds for antibacterial and antifungal activities, finding some to be potent antibacterial agents comparable to norfloxacin and others showing higher antifungal activity than fluconazole. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015).

Anticancer Activity

The exploration of anticancer properties is another critical area of research for pyrazole derivatives. A study by Liu et al. (2009) on novel oxazole derivatives, which share a structural similarity with the query compound, demonstrated significant antiproliferative activities against human prostate cancer and epidermoid carcinoma cancer cell lines, showcasing the potential of such compounds in cancer therapy (Liu et al., 2009).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of pyrazole derivatives is essential for their development into therapeutic agents. A study on SB-649868, a novel orexin 1 and 2 receptor antagonist, provided insights into its metabolism and disposition in humans, indicating the complexity of metabolic pathways involved and the importance of such studies in drug development (Renzulli et al., 2011).

properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2/c1-25-18(11-17(24-25)13-2-5-14(21)6-3-13)20(27)23-15-7-4-12-8-9-22-19(26)16(12)10-15/h2-7,10-11H,8-9H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHSVPSTHXJLFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCNC4=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)

![1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2495408.png)

methanone](/img/structure/B2495417.png)

![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(4-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone](/img/structure/B2495423.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2495425.png)

![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)